periglaucine B

Description

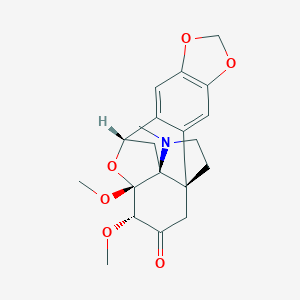

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,11S,13S,14R,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-21-5-4-18-8-13(22)17(23-2)20(24-3)19(18,21)9-16(27-20)11-6-14-15(7-12(11)18)26-10-25-14/h6-7,16-17H,4-5,8-10H2,1-3H3/t16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDYNQYLCIPODD-HVTWWXFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C14CC(C5=CC6=C(C=C52)OCO6)OC4(C(C(=O)C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23[C@]14C[C@@H](C5=CC6=C(C=C52)OCO6)O[C@]4([C@H](C(=O)C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Research on Periglaucine B Biosynthesis

Elucidation of Proposed Biosynthetic Pathways for Hasubanan (B79425) Alkaloids

The biosynthetic pathway to hasubanan alkaloids has been investigated through a combination of feeding experiments with labeled precursors, biomimetic synthesis, and comparative analysis with related alkaloid pathways. caltech.edunih.gov These studies have established a general route from common amino acid precursors to the complex hasubanan core, from which various members of the family, including periglaucine B, are derived.

Precursor Identification and Metabolic Tracer Studies

The biosynthesis of virtually all benzylisoquinoline alkaloids (BIAs), the larger class to which hasubanans belong, begins with the amino acid L-tyrosine. caltech.edugenome.jp Through a series of enzymatic steps, two molecules derived from tyrosine—dopamine and 4-hydroxyphenylacetaldehyde—are condensed to form (S)-norcoclaurine, the central precursor to thousands of BIAs. genome.jp Subsequent methylation and hydroxylation steps lead to the formation of (S)-reticuline.

It is at this point that a critical divergence occurs. While (R)-reticuline is the precursor to morphinan (B1239233) alkaloids like morphine, feeding studies and biosynthetic investigations suggest that hasubanan alkaloids are primarily derived from the (S)-reticuline stereoisomer. nih.govresearchgate.net Isotopic tracer studies on the related hasubanan alkaloid acutumine (B231681) in Menispermum species have confirmed its origin from tyrosine. mit.edu Although direct tracer studies on this compound have not been extensively reported, its structural similarity and co-occurrence with other hasubanan alkaloids in Pericampylus glaucus strongly support its origin from (S)-reticuline through the established BIA pathway. acs.orgresearchgate.net

Table 1: Key Precursors in Hasubanan Alkaloid Biosynthesis

| Precursor Name | Precursor Class | Role |

|---|---|---|

| L-Tyrosine | Amino Acid | Primary building block |

| Dopamine | Phenylpropanoid | First condensation partner (from Tyrosine) |

| 4-hydroxyphenylacetaldehyde | Phenylpropanoid | Second condensation partner (from Tyrosine) |

| (S)-Norcoclaurine | Benzylisoquinoline Alkaloid | Product of initial condensation |

Enzymatic Transformations and Proposed Intermediates

The transformation from the planar (S)-reticuline molecule to the three-dimensional hasubanan scaffold is proposed to involve a key oxidative coupling reaction. nih.gov This step is thought to be catalyzed by a cytochrome P450 monooxygenase (P450), a class of enzymes known for their crucial role in the diversification of plant alkaloids. researchgate.netnih.gov This intramolecular C-C bond formation creates a dienone intermediate, which is a critical branching point. nih.gov

From this dienone, the characteristic aza-propellane core of the hasubanans is hypothesized to form via an intramolecular conjugate addition, where the nitrogen atom of the isoquinoline (B145761) system attacks the dienone ring (an aza-Michael reaction). caltech.eduresearchgate.net This cyclization results in the formation of an aziridinium (B1262131) ion, which is then reduced to establish the pyrrolidine (B122466) ring within the propellane structure. caltech.edu Subsequent enzymatic "tailoring" reactions, such as hydroxylations, methylations, and, in the case of this compound, the formation of a methylenedioxy bridge, lead to the diverse structures observed in this alkaloid family. acs.org The synthesis of this compound involves a hydration step, which in one synthetic approach was achieved using Co(acac)₂ under an oxygen atmosphere, hinting at a potential metal-dependent enzymatic process in nature. caltech.edu

Comparative Biosynthetic Analyses within the Hasubanan Alkaloid Family

The structural diversity within the hasubanan alkaloid family arises from divergent pathways originating from a common biosynthetic precursor, likely the dienone intermediate formed from (S)-reticuline. nih.gov The specific outcome is determined by the precise sequence of cyclizations and rearrangements.

The primary distinction between the biosynthesis of hasubanan alkaloids and the related morphinan alkaloids is the stereochemistry of the reticuline (B1680550) precursor. researchgate.netfrontiersin.org The enzyme reticuline epimerase (REPI), which converts (S)-reticuline to (R)-reticuline, is essential for morphine biosynthesis but appears to be absent in hasubanan-producing species like Sinomenium acutum, ensuring the metabolic flux is directed towards hasubanans. frontiersin.org

Within the hasubanan family itself, different skeletons are formed through alternative cyclization strategies. For instance, the main hasubanan structure, as seen in cepharamine, is formed by an aza-Michael addition creating a C14-N bond. nih.gov In contrast, the formation of other subtypes, like cepharatines, involves different ring closures. nih.gov Furthermore, rearranged norhasubanan alkaloids, such as stephadiamine, are proposed to form via more complex pathways, such as a bio-inspired aza-benzilic acid type rearrangement from a metaphanine-like precursor. researchgate.net this compound, with its specific oxidation pattern and methylenedioxy bridge, represents one of several possible outcomes from the late-stage tailoring of the fundamental hasubanan scaffold. acs.org

Genetic and Molecular Basis of Biosynthesis

While the chemical steps of hasubanan biosynthesis are increasingly understood through biomimetic synthesis and precursor studies, the genetic basis remains largely unexplored. The identification of the specific genes and enzymes responsible for producing this compound in Pericampylus glaucus has not yet been reported in the literature. nottingham.ac.uk

In related plant systems, modern genomic and transcriptomic approaches have been pivotal in elucidating complex alkaloid biosynthetic pathways. nih.govnih.gov Techniques such as RNA sequencing (RNA-Seq) of different plant tissues, combined with gene co-expression analysis, allow researchers to identify candidate genes that are highly expressed in alkaloid-accumulating cells and whose expression levels correlate with alkaloid production. nih.govnih.gov For example, this approach has been used to identify genes for monoterpene indole (B1671886) alkaloid biosynthesis in Vinca minor and benzylisoquinoline alkaloid biosynthesis in Sinomenium acutum and Menispermum canadense. mit.edufrontiersin.orgnih.gov These studies have successfully pinpointed key enzyme-encoding genes, including cytochrome P450s, reductases, and methyltransferases, as well as transcription factors (e.g., from the WRKY, MYB, and AP2/ERF families) that regulate the pathways. nih.gov

It is anticipated that applying similar transcriptomic and functional genomics strategies to Pericampylus glaucus will be necessary to uncover the specific genes encoding the cytochrome P450 responsible for the initial oxidative coupling of (S)-reticuline, the enzymes for the subsequent cyclizations, and the tailoring enzymes that decorate the hasubanan scaffold to yield this compound.

Table 2: Mentioned Alkaloids and Related Compounds

| Compound Name | Compound Class |

|---|---|

| This compound | Hasubanan Alkaloid |

| (S)-Reticuline | Benzylisoquinoline Alkaloid |

| (R)-Reticuline | Benzylisoquinoline Alkaloid |

| Morphine | Morphinan Alkaloid |

| Acutumine | Hasubanan Alkaloid |

| Hasubanonine | Hasubanan Alkaloid |

| Cepharamine | Hasubanan Alkaloid |

| Cepharatine A | Hasubanan Alkaloid |

| Metaphanine | Hasubanan Alkaloid |

| Stephadiamine | Norhasubanan Alkaloid |

| (S)-Norcoclaurine | Benzylisoquinoline Alkaloid |

| Dopamine | Phenylpropanoid |

| 4-hydroxyphenylacetaldehyde | Phenylpropanoid |

Chemical Synthesis Strategies for Periglaucine B and Analogues

Total Synthesis Approaches to Periglaucine B

The total synthesis of this compound and its analogues has been a subject of significant investigation, leading to the development of elegant and innovative chemical strategies. nih.govnih.gov These approaches often aim to construct the complex polycyclic framework with high levels of stereocontrol, which is essential for achieving the specific stereochemistry of the natural product. nih.gov

Achieving the correct absolute stereochemistry is a critical aspect of the total synthesis of hasubanan (B79425) alkaloids like this compound. nih.gov Modern synthetic efforts have successfully employed asymmetric methodologies to establish the key chiral centers early in the synthetic sequence, ensuring the enantiopurity of the final product. nih.govnih.gov A notable asymmetric total synthesis of this compound, along with several other hasubanan alkaloids, highlights the power of combining catalytic stereoselective reactions with strategic cycloadditions and biomimetic cascades. nih.gov

Catalytic methods that can forge carbon-carbon bonds with high stereoselectivity are invaluable in complex molecule synthesis. nih.gov In the asymmetric total synthesis of this compound, a Rhodium(I)-catalyzed Hayashi-Miyaura reaction was employed as a key strategic step. nih.gov This reaction served to connect two crucial molecular fragments with exceptional regio- and diastereoselectivity, setting the stage for subsequent cyclization events. nih.gov This methodology demonstrates the utility of transition metal catalysis in assembling complex precursors for natural product synthesis. nih.govresearchgate.net

Table 1: Key Catalytic Reaction in this compound Synthesis

| Reaction | Catalyst | Role in Synthesis | Reference |

|---|

Intramolecular cycloaddition reactions are powerful tools for rapidly building molecular complexity and forming multiple rings in a single step. rsc.orgmasterorganicchemistry.comorganic-chemistry.org The synthesis of this compound utilized an intramolecular photoenolization/Diels-Alder (PEDA) reaction to construct the highly functionalized tricyclic core of the molecule. nih.gov This key transformation is particularly effective as it establishes a quaternary carbon stereocenter, a common structural challenge in natural product synthesis. nih.govsemanticscholar.org The PEDA reaction proceeds by generating a transient hydroxy-o-quinodimethane intermediate via photoenolization, which then undergoes an intramolecular [4+2] cycloaddition to form the congested hydrophenanthrene skeleton characteristic of hasubanan alkaloids. nih.govsemanticscholar.orgnih.gov

Nature often constructs complex molecular architectures through elegant and efficient cascade reactions. 20.210.105nih.govnih.gov Inspired by these biosynthetic pathways, a bio-inspired cascade sequence was instrumental in the late stages of the this compound synthesis. nih.gov This sequence was initiated by an intramolecular Michael addition, a conjugate addition reaction, which led to the formation of the aza[4.4.3]propellane core. nih.govresearchgate.net This was followed by a transannular acetalization, which simultaneously formed the tetrahydrofuran (B95107) ring. nih.gov This biomimetic cascade efficiently assembled the final two rings of the this compound skeleton in a single, well-orchestrated process. nih.govunimelb.edu.au

Table 2: Bio-inspired Cascade Reaction Sequence

| Step | Reaction Type | Key Transformation | Reference |

|---|---|---|---|

| 1 | Intramolecular Michael Addition | Formation of the aza[4.4.3]propellane core structure. | nih.govresearchgate.net |

The aza[4.4.3]propellane skeleton is the defining structural feature of the hasubanan alkaloid family. researchgate.netacs.org Its construction is a pivotal step in any total synthesis. In the synthesis of this compound, this core was forged through a bio-inspired intramolecular aza-Michael addition. nih.govresearchgate.net This strategy involves the addition of a nitrogen nucleophile to an electron-deficient double bond within the same molecule, leading to the formation of the key C14-N bond and the characteristic bridged-ring system. nih.govresearchgate.net This approach has been utilized in various syntheses of hasubanan alkaloids, underscoring its reliability and efficiency in creating this complex heterocyclic framework. nih.govresearchgate.netresearchgate.net The stereocontrolled construction of precursors is crucial for the success of this cyclization. nih.gov

A highly efficient approach in natural product synthesis is the development of divergent routes, where a common intermediate can be converted into multiple, structurally diverse target molecules. researchgate.net Such a unified strategy has been successfully developed for the hasubanan alkaloids, allowing access to different subclasses of the family from a shared precursor. nih.govresearchgate.net This is achieved by strategically planning the final ring-closing steps. For instance, a common tricyclic intermediate can undergo different intramolecular C-N bond-forming processes to yield topologically distinct hasubanan skeletons. researchgate.net An aza-Michael addition can be used to construct the aza-[4.4.3]-propellane structure found in alkaloids like this compound and (-)-cepharamine. nih.govresearchgate.net This divergent approach not only enhances synthetic efficiency but also facilitates the synthesis of various analogues for structure-activity relationship studies. rsc.org

Asymmetric Total Syntheses and Stereocontrol

Evaluation of Synthetic Efficiency and Convergence

Below is an interactive data table summarizing the key strategic reactions and their role in the synthesis of the periglaucine core structure.

| Reaction | Purpose | Key Features | Contribution to Convergence |

| Hayashi-Miyaura Reaction | Coupling of two key fragments | Rh(I)-catalyzed, regio- and diastereoselective | High |

| Photoenolization/Diels-Alder (PEDA) | Construction of the tricyclic core | Intramolecular, creates a quaternary center | Moderate |

| Intramolecular Michael Addition | Formation of the aza[4.4.3]propellane core | Bio-inspired, cascade reaction | Low |

| Transannular Acetalization | Formation of the tetrahydrofuran ring | Occurs in concert with Michael addition | Low |

Methodological Innovations and Challenges in this compound Synthesis

The synthesis of this compound is not without its methodological hurdles and has spurred significant innovation in synthetic chemistry. The construction of the complex, stereochemically dense core of the hasubanan alkaloids presents a formidable challenge. researchgate.net

One of the primary methodological innovations is the application of the intramolecular photoenolization/Diels-Alder (PEDA) reaction. nih.gov This powerful transformation allows for the rapid assembly of a complex tricyclic system with excellent control over stereochemistry, including the formation of a challenging quaternary stereocenter. nih.gov The use of photochemical methods in natural product synthesis is a growing area, and its successful implementation here is a testament to its utility.

However, the PEDA reaction also presents challenges. The success of the reaction is often highly substrate-dependent, and the control of diastereoselectivity can be difficult to achieve. The photochemical nature of the reaction can also lead to side reactions and requires specialized equipment.

Another significant challenge in the synthesis of this compound and related hasubanan alkaloids is the construction of the aza[4.4.3]propellane core. researchgate.net The bio-inspired intramolecular Michael addition strategy is an elegant solution to this problem, but achieving high yields and selectivities in such cascade reactions can be challenging. The conformational rigidity of the propellane system also adds a layer of complexity to its synthesis. nih.gov

Further challenges include the management of protecting groups throughout the synthesis and the purification of complex intermediates. The development of a robust and scalable synthesis of this compound remains an area of active research, with a focus on improving the efficiency of key steps and exploring alternative synthetic strategies.

Below is a data table outlining some of the key challenges and the innovative solutions employed in the synthesis of this compound.

| Challenge | Methodological Innovation/Solution | Associated Risks/Further Challenges |

| Construction of the quaternary stereocenter | Intramolecular Photoenolization/Diels-Alder (PEDA) reaction | Substrate dependency, control of diastereoselectivity, potential for side reactions |

| Formation of the aza[4.4.3]propellane core | Bio-inspired intramolecular Michael addition | Optimization of cascade reaction conditions for high yield and selectivity |

| Control of stereochemistry | Use of chiral catalysts and auxiliaries in early steps | Propagation of stereochemical information through a long synthetic sequence |

| Overall synthetic efficiency | Convergent strategy with late-stage fragment coupling | Complexity of fragment synthesis, optimization of coupling reaction |

Pharmacological Investigations and Biological Activities of Periglaucine B

Antiviral Activities of Periglaucine B

Initial research into this compound has centered on its capacity to inhibit viral activity, with studies exploring its effects on the Hepatitis B virus (HBV) and preliminary assessments of its broader antiviral potential.

This compound was investigated as part of a study on four new hasubanane-type alkaloids, periglaucines A-D, isolated from the plant Pericampylus glaucus. nih.gov In these studies, this compound, along with its structural analogs, demonstrated inhibitory activity against the Hepatitis B virus in in vitro models using the HepG2.2.15 cell line, which is a human liver cancer cell line that stably produces HBV particles. nih.govnih.govnih.gov The primary endpoint measured in these assays was the inhibition of viral antigen secretion. nih.gov

The principal mechanism identified for the anti-HBV activity of this compound is the inhibition of Hepatitis B surface antigen (HBsAg) secretion from infected hepatocytes. nih.gov The secretion of HBsAg is a crucial aspect of the HBV lifecycle and pathogenesis, contributing to the establishment of chronic infection and immune tolerance. By preventing the release of this antigen, compounds like this compound can disrupt the viral lifecycle and potentially reduce the viral load.

While the study confirmed this inhibitory activity for the group of periglaucines, specific quantitative data such as the 50% inhibitory concentration (IC₅₀) for this compound itself was not detailed in the initial reports. However, a related known alkaloid tested in the same study, (-)-8-Oxotetrahydropalmatine, showed a significant selectivity index of 22.4 for HBsAg secretion inhibition with an IC₅₀ value of 0.14 mM. nih.gov

| Compound | Activity against HBV (HBsAg Secretion) | IC₅₀ (mM) | Selectivity Index (SI) |

|---|---|---|---|

| Periglaucine A | Inhibitory | Not Reported | Not Reported |

| This compound | Inhibitory | Not Reported | Not Reported |

| Periglaucine C | Inhibitory | Not Reported | Not Reported |

| Periglaucine D | Inhibitory | Not Reported | Not Reported |

| (-)-8-Oxotetrahydropalmatine | Inhibitory | 0.14 | 22.4 |

In the same research that identified the anti-HBV activity of periglaucines, the broader antiviral potential against Human Immunodeficiency Virus (HIV-1) was also explored. nih.gov The assays were conducted using the C8166 cell line, a human T-cell line susceptible to HIV-1 infection. nih.govnih.gov

However, the reported anti-HIV-1 activity was attributed to other alkaloids isolated from Pericampylus glaucus, specifically norruffscine and (-)-8-oxotetrahydropalmatine. These compounds exhibited inhibitory activity against HIV-1 with 50% effective concentration (EC₅₀) values of 10.9 µM and 14.1 µM, respectively. nih.gov The study did not specify whether this compound was tested for or possessed activity against HIV-1.

| Compound | EC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| Norruffscine | 10.9 | 45.7 |

| (-)-8-Oxotetrahydropalmatine | 14.1 | 18.8 |

Associated Biological Activities of Hasubanan (B79425) Alkaloids (Contextual to this compound Research)

The hasubanan alkaloid family, to which this compound belongs, is known for a range of biological activities. These associated properties provide a broader pharmacological context for the research on this compound. nih.govresearchgate.net

Several studies have documented the antimicrobial properties of hasubanan alkaloids. researchgate.netmdpi.commdpi.com A notable example is glabradine, a hasubanalactam alkaloid isolated from the tubers of Stephania glabra. Glabradine was evaluated for its activity against various bacteria and fungi and demonstrated potent antimicrobial effects, in some cases superior to the positive controls novobiocin (B609625) and erythromycin. nih.gov

| Microorganism | Type | Activity |

|---|---|---|

| Staphylococcus aureus | Bacteria | Potent |

| Streptococcus mutans | Bacteria | Potent |

| Microsporum gypseum | Fungi | Potent |

| Microsporum canis | Fungi | Potent |

| Trichophyton rubrum | Fungi | Potent |

A significant area of investigation for hasubanan alkaloids has been their interaction with opioid receptors. nih.gov A study of hasubanan alkaloids isolated from Stephania japonica revealed that these compounds exhibit binding affinity for human opioid receptors. nih.govacs.orgacs.org Specifically, the alkaloids showed affinity for the δ-opioid receptor, with IC₅₀ values in the range of 0.7 to 46 µM. nih.govacs.org The compounds were also found to have a similar potency for the µ-opioid receptor but were inactive against κ-opioid receptors. nih.govacs.orgacs.org This binding affinity suggests a potential for weak opioid activity and has driven interest in this class of compounds for pain research.

| Receptor | Binding Affinity (IC₅₀ Range) | Activity |

|---|---|---|

| δ-Opioid Receptor | 0.7 - 46 µM | Active |

| µ-Opioid Receptor | Similar potency to δ-opioid | Active |

| κ-Opioid Receptor | Not Reported | Inactive |

Anti-inflammatory Effects (from related periglaucines)

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, investigations into related hasubanan alkaloids isolated from plants of the Stephania genus have revealed significant anti-inflammatory potential. The hasubanan alkaloids are a class of natural compounds primarily found in the genera Stephania, Pericampylus, and Sinomenium. tandfonline.com Plants from the Stephania genus, in particular, have a history of use in traditional Chinese medicine for treating conditions such as fever and inflammation. tandfonline.com

A study focusing on the chemical constituents of Stephania longa led to the isolation of several hasubanan alkaloids, including longanone, cephatonine, and prostephabyssine (B10852737). tandfonline.com These compounds were subsequently evaluated for their ability to inhibit the production of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro. tandfonline.com The results indicated that longanone, cephatonine, and prostephabyssine exhibited noteworthy inhibitory effects on the production of both TNF-α and IL-6, with IC50 values ranging from 6.54 to 30.44 µM. tandfonline.comnih.gov This suggests that the hasubanan scaffold, which is shared by this compound, may be a promising chemical framework for the development of new anti-inflammatory agents.

The mechanism of action for the anti-inflammatory effects of these related alkaloids is believed to involve the modulation of inflammatory pathways. By inhibiting the production of key pro-inflammatory mediators like TNF-α and IL-6, these compounds can help to regulate the inflammatory response. tandfonline.com

Table 1: Anti-inflammatory Activity of Hasubanan Alkaloids Related to this compound

| Compound | Target | IC50 (µM) | Source Organism |

|---|---|---|---|

| Longanone | TNF-α | 6.54 - 30.44 | Stephania longa tandfonline.com |

| IL-6 | 6.54 - 30.44 | Stephania longa tandfonline.com | |

| Cephatonine | TNF-α | 6.54 - 30.44 | Stephania longa tandfonline.com |

| IL-6 | 6.54 - 30.44 | Stephania longa tandfonline.com | |

| Prostephabyssine | TNF-α | 6.54 - 30.44 | Stephania longa tandfonline.com |

| IL-6 | 6.54 - 30.44 | Stephania longa tandfonline.com |

Anti-parasitic Activity (from related periglaucines)

Specific studies detailing the anti-parasitic activity of this compound are limited. However, the broader class of alkaloids, to which periglaucines belong, has been a significant source of anti-parasitic compounds. mdpi.com Alkaloids are known to exhibit a wide range of biological activities, and many have been investigated for their potential to treat parasitic diseases. researchgate.net

The anti-parasitic mechanisms of alkaloids are diverse and can include the inhibition of parasite-specific enzymes, disruption of parasite cell membranes, and interference with parasite DNA replication and protein synthesis. mdpi.com For instance, some alkaloids have been shown to intercalate with parasite DNA, leading to cell death. mdpi.com

While direct evidence for this compound is not available, the general promise of alkaloids as anti-parasitic agents suggests that it and its related compounds could be worthy of future investigation in this area. The structural complexity and chemical diversity of alkaloids make them a rich source for the discovery of novel therapeutic agents against a variety of parasites. mdpi.comresearchgate.net Further research is needed to explore the potential of this compound and other hasubanan alkaloids in the context of parasitic infections.

Structure Activity Relationship Sar Studies of Periglaucine B and Its Analogues

Impact of Structural Modifications on Antiviral Efficacy

Research into the antiviral properties of periglaucine B has primarily centered on its activity against the Hepatitis B virus (HBV). Studies have focused on the inhibition of the Hepatitis B virus surface antigen (HBsAg) secretion in infected cells. This compound, along with its naturally occurring analogues, periglaucine A, C, and D, were isolated from Pericampylus glaucus and evaluated for their anti-HBV activity. acs.org

The core structure of these periglaucine analogues is a hasubanan-type alkaloid. The key structural differences between them lie in the substituents on the aromatic ring and the nature of the C-8 position. These variations have a discernible impact on their inhibitory potency against HBsAg secretion.

A study utilizing the Hep G2.2.15 cell line, which constitutively expresses HBV, provided initial SAR insights. acs.org The antiviral activity of this compound and its related compounds was quantified by measuring the 50% inhibitory concentration (IC₅₀) for HBsAg secretion.

Table 1: Anti-HBV Activity of Periglaucine Analogues acs.org

| Compound | R¹ | R² | R³ | IC₅₀ (µM) for HBsAg Inhibition |

|---|---|---|---|---|

| Periglaucine A | OCH₃ | H | O | 8.9 |

| This compound | H | OCH₃ | O | 17.2 |

| Periglaucine C | OCH₃ | H | β-OH | 25.4 |

The presence of a carbonyl group at C-8, as seen in periglaucine A and B, appears to be more favorable for anti-HBsAg activity compared to a hydroxyl group at the same position (periglaucine C and D).

The substitution pattern on the aromatic ring also plays a role. Periglaucine A, with a methoxy (B1213986) group at C-3 and a hydrogen at C-4, exhibited the strongest activity among the tested analogues.

this compound, with a hydrogen at C-3 and a methoxy group at C-4, was approximately two-fold less potent than periglaucine A.

The hydroxylated analogues, periglaucine C and D, were less active than their carbonylated counterparts, with periglaucine D being the least potent of the series.

These findings suggest that both the oxidation state of the C-8 position and the methoxy substitution pattern on the aromatic ring are important determinants for the anti-HBV activity of this class of hasubanan (B79425) alkaloids.

Role of Stereochemistry in Biological Activity

The hasubanan alkaloid framework, to which this compound belongs, is a complex, three-dimensional structure with multiple stereogenic centers. The precise spatial arrangement of atoms, or stereochemistry, is known to be a critical factor in the biological activity of many natural products, as it dictates how the molecule interacts with its biological target.

The total synthesis of hasubanan alkaloids has been a significant focus of synthetic organic chemistry, with several research groups achieving the enantioselective synthesis of these complex molecules. sci-hub.seresearchgate.net Specifically, the enantioselective total synthesis of (+)-periglaucine B has been reported, highlighting the ability to control the absolute stereochemistry of this natural product. deepdyve.comacs.org

The ability to synthesize specific stereoisomers is crucial for detailed pharmacological evaluation. In many classes of alkaloids, it is common for one enantiomer to exhibit significantly greater biological activity than the other, or for the two enantiomers to have entirely different biological activities. While specific studies comparing the antiviral activity of (+)-periglaucine B with its unnatural enantiomer, (-)-periglaucine B, are not extensively detailed in the available literature, the principles of stereochemistry in drug action strongly suggest that such differences are likely to exist. The synthesis of both enantiomers would be a critical step in fully elucidating the SAR and identifying the pharmacologically active isomer.

Computational and In Silico Approaches to SAR

Computational and in silico methods are powerful tools in modern drug discovery, enabling the prediction of molecular properties, the modeling of drug-receptor interactions, and the rational design of new compounds. These approaches can provide valuable insights into the SAR of a compound series and help to prioritize synthetic efforts.

For this compound, there is a lack of specific published studies detailing the use of computational methods to explore its SAR for antiviral activity. However, the general applicability of these techniques to antiviral drug discovery is well-established. x-mol.netiosrjournals.orgnih.govjyoungpharm.org

Should such studies be undertaken for this compound, they could involve several approaches:

Molecular Docking: If the biological target of this compound in the HBV life cycle were identified (e.g., a specific viral or host protein), molecular docking simulations could be used to predict the binding mode of this compound and its analogues. This would help to rationalize the observed SAR and guide the design of new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): A QSAR model could be developed using the experimental activity data for this compound and its analogues. iosrjournals.org Such a model would correlate the chemical structures of the compounds with their biological activities, allowing for the prediction of the activity of yet-to-be-synthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the dynamic behavior of the this compound-target complex, providing insights into the stability of the interaction and the role of specific residues in the binding site. nih.gov

The application of these computational tools would significantly accelerate the exploration of the chemical space around the this compound scaffold and facilitate the discovery of optimized antiviral agents.

Analytical Methodologies for Periglaucine B Research

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

Chromatography is an indispensable tool in natural product research, enabling the separation of complex mixtures into individual components. For the study of periglaucine B, various chromatographic techniques are employed to isolate the compound from the crude plant extract, assess its purity, and quantify its presence in different samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments. In a typical HPLC analysis of aporphine (B1220529) alkaloids like this compound, a reversed-phase approach is commonly utilized.

A standard HPLC setup for this compound analysis would involve a C18 column, which is a nonpolar stationary phase. The separation is achieved by using a polar mobile phase, typically a gradient mixture of an aqueous solvent (often containing a small amount of acid, such as formic acid or trifluoroacetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities.

Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. Aporphine alkaloids possess a characteristic UV chromophore, which allows for their detection and quantification at specific wavelengths. The purity of an isolated this compound sample can be readily assessed by the presence of a single, sharp peak in the HPLC chromatogram. For quantification, a calibration curve is constructed using a purified standard of this compound, allowing for the determination of its concentration in various extracts or fractions.

Preparative HPLC is also a vital application, enabling the isolation of larger quantities of pure this compound for further biological and spectroscopic studies. This is achieved by using larger columns and higher flow rates compared to analytical HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound within complex biological matrices, such as crude plant extracts or biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity. This powerful technique couples the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer.

The HPLC component of the LC-MS/MS system separates the components of the mixture as described above. As each compound elutes from the column, it is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique for aporphine alkaloids, as it minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺.

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific ion, such as the [M+H]⁺ of this compound, is selected and subjected to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, generating a unique fragmentation pattern that serves as a "fingerprint" for the compound. This high degree of specificity allows for the confident identification and quantification of this compound even in the presence of co-eluting impurities.

Spectroscopic Methods for Research-Oriented Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. A suite of NMR experiments is typically performed to gain a complete understanding of the molecule's structure.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the proton signals, their integration (relative number of protons), and their coupling patterns (splitting) are all used to piece together the structure.

¹³C NMR (Carbon NMR): This experiment provides information about the number and types of carbon atoms in the molecule. The chemical shifts of the carbon signals indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).

2D NMR Experiments: A variety of two-dimensional NMR experiments are used to establish the connectivity between atoms:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to determine the stereochemistry of the molecule.

Based on the analysis of these NMR spectra, the complete structure of this compound, including the arrangement of its atoms and its stereochemistry, can be determined. Below is an interactive table representing typical ¹H and ¹³C NMR chemical shifts for the aporphine alkaloid core structure, which would be characteristic for this compound.

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 6.5 - 6.8 (s) | 140 - 150 |

| 1a | - | 125 - 135 |

| 2 | 4.5 - 5.0 (d) | 145 - 155 |

| 3 | 6.7 - 7.0 (s) | 110 - 120 |

| 3a | - | 120 - 130 |

| 4 | 2.5 - 3.0 (m) | 25 - 35 |

| 5 | 3.0 - 3.5 (m) | 45 - 55 |

| 6a | 3.5 - 4.0 (dd) | 60 - 70 |

| 7 | 2.5 - 3.0 (m) | 35 - 45 |

| 7a | - | 120 - 130 |

| 8 | 7.0 - 7.5 (d) | 110 - 120 |

| 9 | 7.5 - 8.0 (d) | 125 - 135 |

| 10 | 8.0 - 8.5 (d) | 120 - 130 |

| 11 | 7.0 - 7.5 (d) | 150 - 160 |

| 11a | - | 125 - 135 |

| N-CH₃ | 2.5 - 3.0 (s) | 40 - 50 |

| OCH₃ | 3.8 - 4.0 (s) | 55 - 65 |

Note: The chemical shifts are approximate and can vary depending on the specific substitution pattern of the aporphine alkaloid and the solvent used for NMR analysis.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to gain information about its structure through fragmentation analysis.

In a typical MS experiment, the purified compound is ionized, and the resulting ions are separated and detected. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula of the compound.

As mentioned in the LC-MS/MS section, tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound and to distinguish it from other related alkaloids. The fragmentation of the aporphine core often involves characteristic losses of substituents and cleavages of the ring system. An illustrative data table of expected mass spectral data for an aporphine alkaloid like this compound is provided below.

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M+H]⁺ | Expected Molecular Weight + 1 | Protonated molecular ion |

| [M+H - CH₃]⁺ | [M+H]⁺ - 15 | Loss of a methyl group |

| [M+H - OCH₃]⁺ | [M+H]⁺ - 31 | Loss of a methoxy (B1213986) group |

| [M+H - H₂O]⁺ | [M+H]⁺ - 18 | Loss of a water molecule |

| Retro-Diels-Alder Fragments | Variable | Characteristic fragmentation of the ring system |

Note: The exact m/z values and the relative intensities of the fragment ions will be specific to the structure of this compound.

Principles of Analytical Method Validation in Natural Product Research

The validation of analytical methods is a critical component of natural product research to ensure that the data generated are accurate, reliable, and reproducible. The validation process involves a series of experiments designed to assess the performance of the analytical method. Key validation parameters, as they apply to the analysis of this compound, include:

Specificity/Selectivity: This parameter ensures that the analytical method can accurately measure this compound in the presence of other components in the sample matrix, such as other alkaloids or plant metabolites. In HPLC, this is demonstrated by the absence of interfering peaks at the retention time of this compound. In LC-MS/MS, specificity is confirmed by the unique precursor-to-product ion transition.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards of known concentrations and plotting the response versus concentration. A linear regression analysis is performed, and a high correlation coefficient (typically R² > 0.99) is required.

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of pure this compound is added to a sample matrix, and the percentage of the added analyte that is recovered by the method is calculated.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

By systematically evaluating these parameters, researchers can establish a validated analytical method for this compound that is suitable for its intended purpose, whether it be for quality control of herbal medicines, pharmacokinetic studies, or other research applications.

Assessment of Selectivity and Specificity

Selectivity and specificity are paramount in analytical method validation to ensure that the detected signal corresponds solely to the analyte of interest, this compound, without interference from other components in the sample matrix.

Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other similar compounds. In the context of this compound, this would involve demonstrating that the method can distinguish it from structurally related alkaloids that may be present in a sample, such as periglaucine A, periglaucine C, or other hasubanan (B79425) alkaloids. This is typically achieved by analyzing a mixture of these compounds and demonstrating baseline separation of the chromatographic peaks.

Specificity is the ultimate form of selectivity, confirming that the method produces a response for only the analyte of interest. A common approach to assess specificity is to analyze blank matrix samples (e.g., plasma, tissue homogenate, or plant extract without the analyte) and compare the chromatograms with those of samples spiked with this compound. The absence of any interfering peaks at the retention time of this compound in the blank samples would indicate the method's specificity.

Table 1: Hypothetical Data for Selectivity Assessment of an HPLC Method for this compound

| Compound | Retention Time (min) | Resolution (Rs) with this compound |

|---|---|---|

| This compound | 5.2 | - |

| Periglaucine A | 4.8 | > 2.0 |

| Hasubanonine | 6.1 | > 2.0 |

This table illustrates the expected outcome of a successful selectivity study, where the resolution (Rs) between this compound and potentially co-eluting compounds is greater than 2, indicating good separation.

Evaluation of Precision and Accuracy

Precision and accuracy are fundamental to demonstrating the reliability of a quantitative analytical method.

Precision assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD%). Precision is evaluated at three levels:

Repeatability (Intra-day precision): The precision obtained over a short interval of time with the same analyst and equipment.

Intermediate precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment.

Reproducibility: The precision obtained between different laboratories (inter-laboratory trials), which is not typically required for early-stage research methods.

Accuracy refers to the closeness of the measured value to the true or accepted value. It is determined by analyzing samples with known concentrations of this compound (e.g., quality control samples) and comparing the measured concentration to the nominal concentration. Accuracy is typically expressed as the percentage of recovery.

Table 2: Illustrative Precision and Accuracy Data for the Quantification of this compound

| Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=6) | Precision (RSD%) | Accuracy (% Recovery) |

|---|---|---|---|

| Intra-day | |||

| 10 | 9.8 ± 0.4 | 4.1 | 98.0 |

| 100 | 101.2 ± 3.5 | 3.5 | 101.2 |

| 500 | 495.5 ± 14.9 | 3.0 | 99.1 |

| Inter-day | |||

| 10 | 10.3 ± 0.6 | 5.8 | 103.0 |

| 100 | 98.9 ± 5.9 | 6.0 | 98.9 |

| 500 | 505.0 ± 25.3 | 5.0 | 101.0 |

This table provides a hypothetical representation of acceptable precision (RSD% ≤ 15%) and accuracy (85-115% recovery) data for a bioanalytical method, following typical regulatory guidelines.

Determination of Limits of Detection and Quantification

The limits of detection (LOD) and quantification (LOQ) define the lower boundaries of a method's performance.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For the LOQ, the signal-to-noise ratio is commonly set at 10:1. The precision (RSD%) at the LOQ should typically be ≤ 20%, and the accuracy should be within 80-120%.

Table 3: Example of LOD and LOQ Determination for this compound

| Parameter | Concentration (ng/mL) | Signal-to-Noise Ratio (S/N) | Precision (RSD%) | Accuracy (% Recovery) |

|---|---|---|---|---|

| LOD | 0.5 | ~3 | Not Applicable | Not Applicable |

| LOQ | 2.0 | ~10 | 12.5 | 95.0 |

This table demonstrates the typical criteria used to establish the LOD and LOQ for an analytical method.

Advanced Research Perspectives and Therapeutic Development for Periglaucine B

Optimization of Biological Potency through Chemical Modification

The inherent biological activity of periglaucine B, including its reported anti-HBV and anti-HIV-1 effects, serves as a foundation for further therapeutic development. acs.orgnottingham.ac.uk A key strategy to enhance the therapeutic potential of natural products is the systematic chemical modification of their core structures to improve potency, selectivity, and pharmacokinetic properties.

Research into the hasubanan (B79425) alkaloid family demonstrates that modifications to their complex framework can significantly influence their biological effects. ontosight.ai Synthetic chemistry approaches are crucial for producing these compounds and their analogs, allowing for structural changes designed to boost bioactivity. ontosight.airesearchgate.net The total synthesis of hasubanan alkaloids is a subject of considerable focus, with multiple strategies developed to construct their characteristic aza-[4.4.3] propellane core. caltech.eduresearchgate.netsci-hub.se

For instance, enantioselective total syntheses of periglaucines A, B, and C have been accomplished, providing access to these molecules and a platform for creating structurally diverse analogs. researchgate.net A unified, divergent synthetic strategy has been developed that allows for the creation of three distinct subclasses of hasubanan alkaloids from a common intermediate. nih.gov This approach is characterized by the catalytic enantioselective construction of a tricyclic compound, which can then be converted into different hasubanan skeletons through various intramolecular C-N bond-forming processes. nih.gov Such synthetic advancements are critical, as they enable late-stage modification of the natural product's structure, which can be used to probe structure-activity relationships and optimize biological function. researchgate.net

While specific studies detailing the optimization of this compound's potency through modification are limited, the broader research on hasubanan and morphinan (B1239233) alkaloids provides a clear precedent. caltech.edunih.gov For example, it has been speculated that the unnatural enantiomers of hasubanan alkaloids might exhibit analgesic activity, a hypothesis that relies on synthetic access and modification to be tested. caltech.edu The development of synthetic routes to (+)-periglaucine B and related structures is the first step in systematically exploring how changes to its functional groups impact its antiviral or other potential therapeutic activities. sci-hub.sedntb.gov.ua

Development of Advanced Drug Delivery Systems for this compound

The clinical application of many promising therapeutic agents is often hindered by poor solubility, limited bioavailability, or lack of specific targeting. Advanced drug delivery systems (DDS) offer a means to overcome these challenges. While research on DDS specifically for this compound is not extensively documented, studies on the closely related compound periglaucine A provide a valuable blueprint.

Researchers have successfully encapsulated periglaucine A into nanoparticles made from poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer. researchgate.netdntb.gov.uamdpi.com This nanoencapsulation serves as a promising drug delivery platform. In one study, periglaucine A was encapsulated in PLGA nanoparticles via a single emulsion method, resulting in spherical particles with an average size of 100–500 nm. mdpi.com The encapsulation efficiency for periglaucine A was notably high at 91.2%. mdpi.com

The in vitro release profile of the encapsulated periglaucine A was studied over time. mdpi.com It was observed that approximately 70.6% of the encapsulated periglaucine A was released from the PLGA nanoparticles after 24 hours in a phosphate-buffered saline solution (pH 7.5). mdpi.com The release mechanism is thought to depend on both substance diffusion and the surface and bulk erosion of the PLGA matrix. mdpi.com

These findings for periglaucine A suggest that a similar PLGA-based nanoparticle system could be developed for this compound. Such a system could potentially enhance its solubility and bioavailability, and surface modifications to the nanoparticles could allow for tissue-specific targeting, thereby increasing local drug concentration and reducing potential systemic side effects. mdpi.com The development of pH-responsive delivery systems, which release their payload in specific acidic environments, represents another avenue for creating smarter and more effective therapies. mdpi.com

Translational Research and Preclinical Development Strategies

Translational research acts as the critical bridge between basic scientific discoveries and their application in clinical practice. nih.gov For a compound like this compound, which has shown potential anti-HBV and anti-HIV-1 activity, the path from the laboratory to a potential clinical candidate involves a structured preclinical development program. acs.orgnottingham.ac.ukwisc.edu

The translational process begins after initial drug discovery and aims to assess the safety and efficacy of a new drug candidate before it can be tested in humans. dndi.org This phase includes establishing preclinical efficacy, developing scalable manufacturing processes, and initiating the Investigational New Drug (IND) application process with regulatory agencies like the FDA. wisc.edu

A crucial early step is comprehensive preclinical testing to establish the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and to conduct initial toxicity evaluations. nih.gov These studies are essential for determining the compound's behavior in a biological system and for identifying any potential safety concerns early in development. nih.gov

For this compound, with its reported activity against HBV, a preclinical strategy would involve: acs.org

In-depth in vitro studies: Further confirming its antiviral activity against different strains of HBV and HIV-1 and elucidating its precise mechanism of action.

Animal model studies: Selecting appropriate animal models to evaluate the in vivo efficacy of this compound. nih.gov The results from these studies are critical for predicting the potential therapeutic effect in humans.

Formulation development: As discussed previously, developing a stable formulation with adequate bioavailability, potentially using drug delivery systems. dndi.org

IND-enabling toxicology studies: Conducting formal safety pharmacology and toxicology studies under Good Laboratory Practice (GLP) conditions to support the IND application. wisc.edu

Future Directions and Emerging Research Avenues for Hasubanan Alkaloids

The hasubanan alkaloids, including this compound, represent a structurally intriguing class of natural products with a wide spectrum of biological activities that warrant further investigation. caltech.eduontosight.ai Their complex molecular frameworks have made them attractive targets for total synthesis, and future research is poised to expand on their therapeutic potential. nih.govresearchgate.net

Emerging research avenues for hasubanan alkaloids are multifaceted:

Exploration of Diverse Therapeutic Areas: Beyond the antiviral activity of the periglaucines, other hasubanan alkaloids have shown potential anticancer, anti-inflammatory, antibacterial, and analgesic properties. ontosight.aiontosight.aiontosight.ai Future work will likely involve broader screening of known and newly discovered hasubanan alkaloids against a wider range of biological targets. For example, some have been found to induce apoptosis in cancer cells or exhibit opioid receptor affinity, suggesting their potential as leads for new cancer therapies or pain management drugs. ontosight.airesearchgate.net

Investigation of Structure-Activity Relationships (SAR): With the advancement of synthetic methodologies, including divergent strategies that allow access to multiple subclasses of hasubanan alkaloids, researchers are better equipped to perform detailed SAR studies. researchgate.netnih.gov By synthesizing a library of analogs with systematic modifications to the hasubanan core, it will be possible to identify the key structural features responsible for specific biological activities. ontosight.ai

Biomimetic Synthesis and Biosynthetic Pathway Elucidation: Understanding how these complex molecules are assembled in nature can inspire novel and efficient synthetic routes. caltech.edu Further investigation into the biosynthetic pathways of hasubanan alkaloids can provide templates for chemoenzymatic synthesis or biomimetic approaches to generate novel, non-natural analogs with potentially enhanced properties. researchgate.net

Exploring Underexplored Biological Hypotheses: The speculation that unnatural enantiomers of hasubanan alkaloids might possess analgesic properties similar to morphine, due to their structural resemblance, remains a compelling but largely untested hypothesis. caltech.edunih.gov Future synthetic efforts could focus on producing these enantiomers for pharmacological evaluation, potentially opening up a new class of analgesics.

Q & A

Q. How can computational chemistry enhance the structure-activity relationship (SAR) analysis of this compound derivatives?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against known targets. Apply QSAR models (e.g., CoMFA, CoMSIA) to correlate structural modifications with activity. Validate predictions with synthetic analogs and in vitro testing. Report force fields and scoring functions to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.